molecular formula C17H12Cl2N4OS B11214897 6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11214897
M. Wt: 391.3 g/mol
InChI Key: JVDBQTBVTSKYSF-UHFFFAOYSA-N
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Description

6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both triazole and thiadiazine rings, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzohydrazide with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization with thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-dichlorophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(3,4-dichlorophenyl)-3-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of 6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both dichlorophenyl and methoxyphenyl groups provides a distinct electronic environment that can affect the compound’s interactions with molecular targets and its overall stability.

Properties

Molecular Formula

C17H12Cl2N4OS

Molecular Weight

391.3 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H12Cl2N4OS/c1-24-12-5-2-10(3-6-12)16-20-21-17-23(16)22-15(9-25-17)11-4-7-13(18)14(19)8-11/h2-8H,9H2,1H3

InChI Key

JVDBQTBVTSKYSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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